molecular formula C22H26N4O6 B3014235 1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1327300-24-2

1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B3014235
CAS No.: 1327300-24-2
M. Wt: 442.472
InChI Key: VTLGYCPKMWELSM-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a furan-2-carbonyl piperazine moiety, and an imidazolidin-2-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the Imidazolidin-2-one Core:

    • Starting with a suitable diamine and a carbonyl compound, the imidazolidin-2-one ring can be formed through a cyclization reaction under acidic or basic conditions.
  • Attachment of the Dimethoxyphenyl Group:

    • The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the imidazolidin-2-one intermediate.
  • Incorporation of the Furan-2-carbonyl Piperazine Moiety:

    • The final step involves the coupling of the furan-2-carbonyl piperazine with the intermediate product, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidation products include furan-2,3-dione derivatives.
  • Reduction products include alcohol derivatives of the original compound.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

    1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-thione: Similar structure but with a thione group instead of a carbonyl group.

    1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-amine: Similar structure but with an amine group instead of a carbonyl group.

Uniqueness: 1-(2,5-Dimethoxyphenyl)-3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-30-16-5-6-18(31-2)17(14-16)26-12-11-25(22(26)29)15-20(27)23-7-9-24(10-8-23)21(28)19-4-3-13-32-19/h3-6,13-14H,7-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLGYCPKMWELSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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